molecular formula C25H30N2O6 B557111 Fmoc-Orn(Boc)-OH CAS No. 109425-55-0

Fmoc-Orn(Boc)-OH

Cat. No. B557111
M. Wt: 454.5 g/mol
InChI Key: JOOIZTMAHNLNHE-NRFANRHFSA-N
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Description

Fmoc-Orn(Boc)-OH is an ornithine-containing amino acid building block . It has been used to conjugate ornithine to GFP-labeled peptides, enhancing cell permeability when compared to unconjugated GFP-labeled peptides . It can be used as a biochemical reagent for life science related research .


Molecular Structure Analysis

Fmoc-Orn(Boc)-OH has a molecular weight of 454.52 g/mol and a molecular formula of C25H30N2O6 . The structure of the glycated amino acid derivatives and the peptide was confirmed by mass spectrometry and NMR spectroscopy .


Chemical Reactions Analysis

Fmoc-Orn(Boc)-OH is used in Fmoc solid-phase peptide synthesis . It is also used for the synthesis of bisquinoline analogs with antileishmanial and antimicrobial activities against a panel of pathogenic bacteria and fungi .


Physical And Chemical Properties Analysis

Fmoc-Orn(Boc)-OH is a white crystalline powder . It has high thermal stability and can remain stable under strong acid and alkali conditions .

Scientific Research Applications

  • Synthesis and Structure Characterization : Fmoc-L-Lys(Boc)-OH has been synthesized as a derivative, highlighting its role in simplifying polypeptide synthesis, which is crucial for understanding human physiological processes and treating diseases. This study focused on using lysine and glycine, protected by Boc2O and Fmoc-OSu, respectively, to prepare this derivative and investigate its structure using IR and MS spectra (Zhao Yi-nan & Melanie Key, 2013).

  • Influence on Peptide Secondary Structure : The use of Fmoc as the N-α-protecting group in the solid-phase synthesis of peptides was studied using near-infrared Fourier-transform Raman spectroscopy. The research indicated that the Fmoc group significantly influences the secondary structure of peptides, supporting mainly a β-sheet conformation (B. Larsen et al., 1993).

  • Induction of Beta-Sheet Folding in Peptides : An innovative amino acid, Orn(i-PrCO-Hao), was introduced, which can be incorporated into peptides to induce beta-sheet folding. This amino acid's Fmoc derivative, Fmoc-Orn(i-PrCO-Hao)-OH, behaves like a regular amino acid in peptide synthesis and aids in forming beta-sheet structures in suitable organic solvents (J. Nowick et al., 2002).

  • Efficient and Economical Synthesis Method : A method for preparing the arginine derivative Fmoc-Argω,ω′(Boc)2-OH from Fmoc-Orn·HCl was developed, showcasing an efficient and economical approach for preparing this compound (Ruixin Zhu et al., 2010).

  • Hydrogelation and Self-Assembly of Fmoc-Tripeptides : The self-assembly and hydrogelation properties of Fmoc-tripeptides, including Fmoc-VLK(Boc), were investigated. It was found that the sequence of these tripeptides significantly affects their self-assembled fibril structure and hydrogel modulus and anisotropy, revealing potential applications in material chemistry and biomedical fields (G. Cheng et al., 2010).

Safety And Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O6/c1-25(2,3)33-23(30)26-14-8-13-21(22(28)29)27-24(31)32-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20-21H,8,13-15H2,1-3H3,(H,26,30)(H,27,31)(H,28,29)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOOIZTMAHNLNHE-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373246
Record name Fmoc-Orn(Boc)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Orn(Boc)-OH

CAS RN

109425-55-0
Record name N-α-Fluorenylmethoxycarbonyl-N-δ-tert-butoxycarbonyl-L-ornithine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109425-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fmoc-Orn(Boc)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-5-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
203
Citations
A Isidro Llobet - 2008 - diposit.ub.edu
[eng]The increasing importance of peptides as drugs creates the necessity of new methodologies for the synthesis of complex peptides. This PhD thesis has been focused on the …
Number of citations: 3 diposit.ub.edu
AC Laan, I Amsterdam, GI Tesser, JH Boom… - Nucleosides & …, 1998 - Taylor & Francis
A stereoselective synthesis of a chiral PNA analogue containing an ornithine based backbone is described. In this approach each elongation cycle consists of two individual coupling …
Number of citations: 34 www.tandfonline.com
K Masubuchi, T Okada, M Kohchi, T Murata… - Bioorganic & medicinal …, 2001 - Elsevier
Highly potent 1,3-β-d-glucan synthase inhibitors, 7b, 10a, 10b and 12, have been identified by the chemical modification of the ornithine residue of a fungicidal macrocyclic …
Number of citations: 13 www.sciencedirect.com
Y Sun, A Zhan, S Zhou, X Kuang, H Shen, H Liu… - Chinese Chemical …, 2019 - Elsevier
Mitochondrial dysfunction is associated with the emergence of several neurological and cardiovascular diseases. Hence, mitochondria-targeting delivery strategies are highly significant …
Number of citations: 20 www.sciencedirect.com
ECY Woon, M Arcieri, AF Wilderspin… - The Journal of …, 2007 - ACS Publications
We report an efficient and versatile solid-phase synthesis through which two series of chlorofusin analogues, one bearing varying chromophores and the other with various amino acid …
Number of citations: 27 pubs.acs.org
SA Kates, BF McGuinness, C Blackburn… - Peptide …, 1998 - Wiley Online Library
The choice of a polymeric support is a key factor for the success of solid‐phase methods for syntheses of organic compounds and biomolecules such as peptides and oligonucleotides. …
Number of citations: 82 onlinelibrary.wiley.com
B Legrand, L Mathieu, A Lebrun… - … A European Journal, 2014 - Wiley Online Library
This paper describes the ability of a new class of heterocyclic γ‐amino acids named ATCs (4‐amino(methyl)‐1,3‐thiazole‐5‐carboxylic acids) to induce turns when included in a …
C Gracia, A Isidro-Llobet, LJ Cruz… - The Journal of …, 2006 - ACS Publications
Kahalalide compounds are peptides that are isolated from a Hawaiian herbivorous marine species of mollusc, Elysia rufescens, and its diet, the green alga Bryopsis sp. Kahalalide F …
Number of citations: 37 pubs.acs.org
C de Gracia Lux, J Olejniczak, N Fomina… - Journal of Polymer …, 2013 - Wiley Online Library
Inspired by the spontaneous cyclization of ornithine in peptides, polyesters containing protected ornithine (Orn) side chains along the backbone were synthesized and shown to …
Number of citations: 34 onlinelibrary.wiley.com
ST Staykova, BD Mihaylova, IG Goshev… - Bulg Chem …, 2012 - bcc.bas.bg
Oxygen free radicals or, more generally, reactive oxygen species (ROS), as well as reactive nitrogen species (RNS), are products of normal cellular metabolism. ROS and RNS are well …
Number of citations: 10 www.bcc.bas.bg

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